N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and methyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Methanol and a base like sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.
Scientific Research Applications
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-1-(4-methoxybenzyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- 4-acetyl-1-(4-methoxybenzyl)pyrrolidin-2-one
Uniqueness
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRJHBOKFQJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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